Manganese bis(2-ethylhexanoate)

Description

Significance in Organometallic and Coordination Chemistry

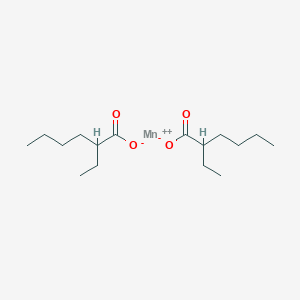

In the realm of organometallic and coordination chemistry, manganese bis(2-ethylhexanoate) is a noteworthy example of a metal carboxylate. The manganese atom can exhibit various coordination numbers and geometries, influencing the compound's reactivity and physical properties. scribd.com The 2-ethylhexanoate (B8288628) ligands are branched carboxylic acids that coordinate with the manganese ion. cymitquimica.com The coordination chemistry of manganese is extensive, with oxidation states ranging from -III to +VII, with the +II state being the most stable in aqueous solutions. scribd.com The structure of manganese compounds can vary significantly depending on the ligands, with coordination numbers typically ranging from 4 to 6, but can be as high as 8. scribd.comresearchgate.net

The study of such coordination compounds is crucial for understanding their catalytic activity and for the synthesis of new materials. The interaction between the metal center and the organic ligands dictates the electronic and steric properties of the complex, which in turn determines its utility in various chemical transformations.

Current Research Landscape and Emerging Trends

Current research on manganese compounds is vibrant and covers a wide range of applications, from materials science to medicine. In materials science, metal 2-ethylhexanoates are valuable as metal-organic precursors for the synthesis of nanoparticles and thin films. researchgate.net

A growing area of interest is the use of manganese-based nanomaterials in biomedical applications. nih.gov Manganese's paramagnetic properties make it a candidate for contrast agents in magnetic resonance imaging (MRI). nih.gov Researchers are exploring manganese-based hybrid nanomaterials for their potential in cancer diagnosis and therapy, acting as theranostic agents that combine imaging with drug delivery. nih.gov

Furthermore, the coordination chemistry of manganese is being explored for the development of new catalysts for a variety of organic reactions. For example, certain manganese coordination compounds have shown catalytic activity in the oxidation of alcohols. researchgate.net The study of manganese complexes with various ligands continues to be an active field, with potential applications in catalysis, materials science, and medicine. researchgate.netfrontiersin.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethylhexanoate;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Mn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRAKXJVEOBCBQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890692 | |

| Record name | Manganese bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [ECHA REACH Registrations] | |

| Record name | Manganese 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19603 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13434-24-7, 68187-38-2, 15956-58-8 | |

| Record name | Hexanoic acid, 2-ethyl-, manganese(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013434247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese, 2-ethylhexanoate tall-oil fatty acids complexes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, manganese salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese, 2-ethylhexanoate tall-oil fatty acids complexes | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexanoic acid, manganese salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Manganese, 2-ethylhexanoate tall-oil fatty acids complexes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Manganese bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Manganese Bis 2 Ethylhexanoate

Established Synthetic Routes and Mechanistic Considerations

The synthesis of Manganese bis(2-ethylhexanoate) is primarily achieved through two well-established methods: metathesis (or double decomposition) and electrochemical synthesis.

The metathesis route is a widely employed and conventional method for preparing metal carboxylates. This process typically involves a two-step reaction. Initially, an alkali metal salt of 2-ethylhexanoic acid is prepared by reacting the acid with an alkali hydroxide (B78521), such as sodium hydroxide or potassium hydroxide. In the subsequent step, this salt is reacted with a water-soluble manganese(II) salt, such as manganese(II) chloride or manganese(II) sulfate. google.comgoogle.com The driving force for this reaction is the precipitation of the water-insoluble Manganese bis(2-ethylhexanoate).

A patented method highlights a specific iteration of this process, emphasizing a solvent-free approach. google.com In this method, 2-ethylhexanoic acid is heated with an alkali liquor to a temperature of 90-100°C. Subsequently, an aqueous solution of a divalent manganese salt is added dropwise to the heated mixture. google.com Upon completion of the reaction, the mixture is cooled to room temperature, yielding solid Manganese bis(2-ethylhexanoate), which is then pulverized. google.com This particular method is noted for its high yield and purity, as it avoids the use of organic solvents which can be difficult to remove and may lead to the formation of byproducts. google.com

The general mechanism for the metathesis reaction can be represented as follows:

Step 1: Saponification 2 C₈H₁₆O₂ + 2 NaOH → 2 Na(C₈H₁₅O₂) + 2 H₂O (2-ethylhexanoic acid + Sodium hydroxide → Sodium 2-ethylhexanoate (B8288628) + Water)

Step 2: Metathesis 2 Na(C₈H₁₅O₂) + MnCl₂ → Mn(C₈H₁₅O₂)₂ + 2 NaCl (Sodium 2-ethylhexanoate + Manganese(II) chloride → Manganese bis(2-ethylhexanoate) + Sodium chloride)

Another established method for synthesizing Manganese bis(2-ethylhexanoate) is through an electrochemical process. This technique involves the anodic dissolution of manganese metal in a solution containing 2-ethylhexanoic acid. google.com In a typical setup, a manganese metal anode and a platinum cathode are used in an electrolytic cell. The reaction is carried out in a suitable organic solvent, such as acetone (B3395972) or acetonitrile, with an electroconductive additive to facilitate the flow of current. google.com This method offers a direct route to the desired product, often with high purity, which is particularly important for applications in microelectronics. google.com The process can be summarized by the anodic reaction where manganese metal is oxidized in the presence of the carboxylate anions.

Exploration of Alternative and Sustainable Synthesis Approaches

In response to the growing demand for environmentally friendly chemical processes, research has been directed towards developing alternative and sustainable methods for the synthesis of metal carboxylates, including Manganese bis(2-ethylhexanoate).

One promising approach is the adoption of "green synthesis" methodologies that utilize natural products. Plant extracts, rich in phytochemicals such as polyphenols, flavonoids, and terpenoids, can act as both reducing and capping agents in the synthesis of metallic nanoparticles and can be adapted for the formation of metal carboxylates. nih.govnih.gov This bio-inspired approach minimizes the use of hazardous reagents and solvents, aligning with the principles of green chemistry. nih.gov While specific examples for Manganese bis(2-ethylhexanoate) are not extensively documented, the general principles of using plant-based materials for the synthesis of other metal carboxylates suggest its feasibility.

Furthermore, one-pot synthesis methods are being explored to improve efficiency and reduce waste. These methods aim to combine multiple reaction steps into a single reactor, thereby minimizing handling, purification stages, and the use of multiple solvents. google.com A patented one-pot reaction for producing various metal carboxylates in a dry, micronized form using a turbo reactor under vacuum exemplifies this approach. google.com Such a process could potentially be adapted for the synthesis of Manganese bis(2-ethylhexanoate), offering advantages in terms of reduced reaction times and production costs. google.com

Role as a Precursor for Advanced Manganese Compounds and Nanomaterials

Manganese bis(2-ethylhexanoate) is a highly valued precursor in materials science due to its solubility in organic solvents and its ability to decompose cleanly at relatively low temperatures, yielding manganese-based materials. researchgate.net Its primary application in this context is in the synthesis of manganese oxide nanoparticles.

The thermal decomposition of Manganese bis(2-ethylhexanoate) in a high-boiling point organic solvent is a common method for producing manganese oxide (MnO) nanoparticles. google.com The 2-ethylhexanoate ligands act as stabilizing agents during the synthesis, controlling the size and preventing the agglomeration of the nanoparticles. researchgate.net This control over particle size and morphology is critical for the performance of the resulting nanomaterials in various applications.

Beyond manganese oxides, metal 2-ethylhexanoates are versatile precursors for a range of other advanced materials. researchgate.net While specific literature detailing the use of Manganese bis(2-ethylhexanoate) as a direct precursor for manganese sulfide (B99878), phosphate (B84403), or silicate (B1173343) nanomaterials is not as prevalent, the general applicability of metal carboxylates in the synthesis of these materials is well-established. For instance, the synthesis of manganese sulfide (MnS) nanocrystals often involves the reaction of a manganese precursor with a sulfur source in a high-temperature solvent system. The solubility and decomposition characteristics of Manganese bis(2-ethylhexanoate) make it a suitable candidate for such syntheses.

Similarly, in the formation of manganese phosphate coatings, which are used for corrosion protection, manganese salts are reacted with phosphoric acid or phosphate salts. researchgate.netmdpi.com The use of an organometallic precursor like Manganese bis(2-ethylhexanoate) could offer advantages in terms of precursor solubility and film-forming properties in non-aqueous systems.

Moreover, Manganese bis(2-ethylhexanoate) can be considered a potential precursor for the synthesis of manganese-based metal-organic frameworks (MOFs) and coordination polymers. google.com MOFs are crystalline materials with porous structures, and their synthesis often involves the reaction of a metal salt with an organic linker. The use of a pre-formed metal-organic compound like Manganese bis(2-ethylhexanoate) could influence the resulting MOF structure and properties.

Structural Elucidation and Coordination Behavior of Manganese Bis 2 Ethylhexanoate

Investigation of Ligand Coordination Modes and Geometrical Architectures

In the unidentate mode, only one of the oxygen atoms of the carboxylate group binds to the manganese center. The bidentate chelating mode involves both oxygen atoms of the same carboxylate ligand binding to a single manganese ion, forming a four-membered ring. In the bidentate bridging mode, the carboxylate group links two different manganese ions. This bridging can occur in a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of polynuclear or polymeric structures.

Table 1: Possible Coordination Modes of 2-Ethylhexanoate (B8288628) Ligand

| Coordination Mode | Description | Potential Structural Implication |

| Unidentate | One oxygen atom of the carboxylate coordinates to the Mn(II) ion. | Can lead to simple monomeric complexes or be part of more complex structures. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate coordinate to the same Mn(II) ion. | Forms a stable four-membered ring, typically resulting in monomeric species. |

| Bidentate Bridging | The carboxylate group bridges two Mn(II) ions. | Promotes the formation of dimeric, oligomeric, or polymeric structures. |

Analysis of Solution-Phase Aggregation and Polymeric Organization

In non-polar organic solvents, where manganese bis(2-ethylhexanoate) is typically used, metal carboxylates have a strong tendency to form aggregates or clusters. researchgate.net This aggregation is driven by the formation of bridging carboxylate ligands between multiple manganese centers. Commercially available manganese 2-ethylhexanoate is often described as a complex mixture of metal ion clusters of varying sizes. researchgate.net

The extent of aggregation and the nature of the polymeric organization in solution are influenced by several factors, including the concentration of the complex, the nature of the solvent, temperature, and the presence of any coordinating impurities such as water. In solution, there is likely a dynamic equilibrium between monomeric, dimeric, and higher-order oligomeric or polymeric species. This behavior is crucial for its catalytic activity, as the catalytically active species may be a specific cluster size or a result of the dissociation of larger aggregates. The formation of these clusters can be inferred from techniques such as vapor pressure osmometry or mass spectrometry, although specific studies on manganese bis(2-ethylhexanoate) are not widely reported.

Influence of Ligand Environment on Manganese Electronic States and Reactivity

The catalytic activity of manganese bis(2-ethylhexanoate) in oxidation reactions is a direct consequence of the ability of the manganese ion to cycle between different oxidation states, primarily Mn(II) and Mn(III). The ligand environment provided by the 2-ethylhexanoate groups plays a critical role in modulating the redox potential of the Mn(II)/Mn(III) couple and stabilizing these different oxidation states.

The carboxylate ligands, being hard donors according to Hard and Soft Acids and Bases (HSAB) theory, are well-suited to coordinate to both Mn(II) and Mn(III). rsc.org The electron-donating alkyl groups of the 2-ethylhexanoate ligand can influence the electron density at the manganese center, thereby affecting its reactivity. The coordination geometry and the degree of aggregation also impact the electronic properties of the manganese ions. For instance, in a dimeric or polynuclear structure, magnetic coupling between adjacent manganese centers can occur, which can be studied by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. cmu.edu EPR studies on various Mn(II) complexes have been instrumental in providing detailed descriptions of the electronic structure and the nature of the first ligand sphere. nih.gov While specific EPR data for pure manganese bis(2-ethylhexanoate) is scarce, the principles from studies on other manganese complexes can be applied to understand its potential magnetic and electronic behavior. cmu.edursc.org

The reactivity of manganese bis(2-ethylhexanoate) is centered around its ability to facilitate the formation of radicals, which initiate the polymerization and cross-linking of resins in coatings. The ligand environment must allow for the coordination and activation of oxygen and the subsequent formation of peroxy radicals, a process in which the manganese ion shuttles between its accessible oxidation states.

Design and Study of Mixed-Ligand Manganese Complexes Incorporating 2-Ethylhexanoate

The properties of a metal complex can be fine-tuned by introducing a secondary ligand, creating a mixed-ligand complex. This approach can be used to modify the solubility, stability, and catalytic activity of the manganese center. While the synthesis of numerous mixed-ligand manganese complexes with various carboxylates and other auxiliary ligands (such as nitrogen donors like pyridine (B92270) or bipyridine) has been reported, specific studies focusing on the incorporation of 2-ethylhexanoate into such systems are limited in the available literature. researchgate.netmdpi.com

The general strategy for designing such complexes would involve reacting manganese bis(2-ethylhexanoate) with a stoichiometric amount of a desired secondary ligand. The choice of the auxiliary ligand would depend on the intended application. For example, a more strongly coordinating ligand could potentially lead to a more stable, well-defined monomeric species, which might exhibit different catalytic behavior compared to the aggregated form of the parent compound. The characterization of these hypothetical mixed-ligand complexes would involve spectroscopic techniques (IR, UV-Vis), and single-crystal X-ray diffraction to elucidate their precise structures and coordination environments.

Catalytic Efficacy and Mechanistic Pathways of Manganese Bis 2 Ethylhexanoate

General Principles of Manganese-Catalyzed Reactions

The catalytic action of manganese compounds, including manganese bis(2-ethylhexanoate), is rooted in the element's ability to exist in multiple oxidation states, facilitating redox reactions that are central to many chemical transformations. thieme-connect.denih.gov This versatility allows manganese to participate in a variety of catalytic cycles, making it a crucial component in both industrial and biological processes. thieme-connect.denih.govrsc.org

Redox Cycling and Active Species Generation

A key feature of manganese catalysis is its capacity for redox cycling, shuttling between different oxidation states, primarily Mn(II), Mn(III), and even higher states like Mn(IV) and Mn(V). nih.govacs.orgsemanticscholar.org This ability to easily transfer electrons is fundamental to its catalytic function. nih.gov In the context of oxidation reactions, a lower-valent manganese complex can react with oxygen to form a higher-valent species with a bound superoxide. mdpi.com This process is crucial for the generation of reactive species that initiate and propagate chemical reactions. mdpi.com

The redox potential of the Mn2+/Mn3+ couple is a significant factor in its catalytic activity. rsc.org The transformation between these oxidation states is often influenced by the surrounding chemical environment, including the presence of ligands and the pH of the system. acs.orgnih.gov For instance, in certain applications, the addition of ligands like 2,2'-bipyridine (B1663995) can facilitate the reduction of Mn(III) to Mn(II), thereby influencing the catalytic cycle. semanticscholar.org

Role in Free Radical Chain Reactions

Manganese catalysts are pivotal in initiating and propagating free radical chain reactions, which are central to processes like the autoxidation of alkyd resins in paints. researchgate.netuniversiteitleiden.nl The catalytic cycle often begins with the decomposition of hydroperoxides (ROOH), which are naturally present or formed during the initial stages of oxidation. universiteitleiden.nlmdpi.com

The generally accepted mechanism involves the following steps:

Initiation: The manganese catalyst, in its higher oxidation state (e.g., Mn(III)), reacts with a hydroperoxide to generate a peroxy radical (ROO•). A lower oxidation state manganese (e.g., Mn(II)) can also react with hydroperoxide to produce an alkoxy radical (RO•). universiteitleiden.nl

Propagation: These highly reactive radicals then abstract a hydrogen atom from the organic substrate (e.g., an alkyd resin molecule), creating a carbon-centered radical (R•). universiteitleiden.nl This radical, in turn, reacts rapidly with molecular oxygen to form a new peroxy radical, which can then abstract another hydrogen, thus propagating the chain reaction. universiteitleiden.nl

Catalysis in Oxidation Processes

Manganese bis(2-ethylhexanoate) is particularly effective as a catalyst, or "drier," in oxidation processes, most notably in the curing of alkyd-based coatings. mdpi.comorganometal.eu Its primary function is to accelerate the autoxidation of the alkyd resins, leading to the formation of a solid, durable film. mdpi.comuniversiteitleiden.nl

Alkyd Resin Autoxidation and Film Formation in Coatings

The drying of alkyd paints is a complex process involving the reaction of unsaturated fatty acid chains within the resin with atmospheric oxygen. universiteitleiden.nl This process, known as autoxidation, leads to the formation of cross-links between the polymer chains, resulting in the hardening of the paint film. universiteitleiden.nl Manganese bis(2-ethylhexanoate) acts as a primary drier, promoting both surface and through-drying of the coating. organometal.eu

The effectiveness of manganese driers can be influenced by the presence of other compounds in the paint formulation. For example, the addition of ligands like 2,2'-bipyridine has been shown to improve the drying activity of manganese(II) 2-ethylhexanoate (B8288628). mdpi.com

Elucidation of Initiation Mechanisms in Drying Coatings

The initiation of the drying process in coatings is a critical phase. While the exact mechanisms can be complex and influenced by various factors, the primary role of the manganese catalyst is to facilitate the formation of initial radicals. universiteitleiden.nl This is often preceded by an induction period, during which antioxidants naturally present in the resin are consumed. universiteitleiden.nl

The initiation can occur through different pathways. One proposed mechanism involves the activation of molecular oxygen by the manganese complex, followed by its addition to the resin molecule. universiteitleiden.nl However, once hydroperoxides are formed, their decomposition by the manganese catalyst becomes the dominant initiation pathway. universiteitleiden.nl The abstraction of a bis-allylic hydrogen atom from the unsaturated fatty acid chains of the alkyd resin is a key step, leading to the formation of a stabilized radical that readily reacts with oxygen. universiteitleiden.nl

Investigation of Alkyl Hydroperoxide Decomposition Pathways

The decomposition of alkyl hydroperoxides (ROOH) is a cornerstone of the catalytic action of manganese bis(2-ethylhexanoate) in drying coatings. universiteitleiden.nl The manganese catalyst cycles between its Mn(II) and Mn(III) oxidation states to catalytically decompose the hydroperoxides. acs.org

The key decomposition reactions are:

Mn(III) + ROOH → Mn(II) + ROO• + H+

Mn(II) + ROOH → Mn(III) + RO• + OH-

Interactive Data Table: Comparison of Drier Systems

| Catalyst System | Induction Time | Drying Performance | Coloration |

| Cobalt(II) 2-ethylhexanoate | Short | Efficient Curing | Can cause some yellowing |

| Manganese(II) 2-ethylhexanoate | Longer than cobalt | Less active than cobalt, requires higher levels | Can cause dark yellowing at higher concentrations mdpi.comorganometal.eugoogle.com |

| Mn(II) 2-ethylhexanoate + 2,2'-bipyridine | Shorter than Mn alone universiteitleiden.nl | Improved drying activity mdpi.com | Reduced coloration issues mdpi.com |

| Iron(II) 2-ethylhexanoate | Very long lag time mdpi.com | Poor activity at room temperature | Marked coloration mdpi.com |

Characterization of Cross-linking and Oligomerization Phenomena

The role of manganese bis(2-ethylhexanoate) as a catalyst, particularly as a drier or accelerator in the curing of resins, involves the initiation and propagation of cross-linking and oligomerization reactions. The characterization of these phenomena is crucial for understanding the final properties of the cured material. Techniques such as Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) are instrumental in this regard.

DSC is widely used to study the cure kinetics of thermosetting resins like unsaturated polyesters. epa.govmdpi.com By monitoring the heat flow during the curing process, DSC can determine the total heat of reaction, the rate of cure, and the glass transition temperature (Tg) of the final cross-linked polymer. mdpi.com The curing of unsaturated polyester (B1180765) resins is an autocatalytic process, and kinetic models can be applied to DSC data to simulate the curing behavior under various conditions. mdpi.comresearchgate.net For instance, the degree of cure can be determined by comparing the heat released at a given time to the total heat of reaction. mdpi.com

FTIR spectroscopy provides detailed information about the chemical changes occurring during polymerization. By monitoring the disappearance of specific absorption bands, such as the C=C stretching vibrations of styrene (B11656) and the unsaturated polyester, the conversion of both the monomer and the polymer backbone can be tracked independently. epa.gov This allows for a more detailed understanding of the copolymerization process. The evolution of the polymer network can be followed by observing changes in the spectral regions corresponding to the functional groups involved in the cross-linking.

The initial stages of polymerization involve the formation of oligomers. While direct characterization of these oligomers in situ can be challenging, studies on similar systems, such as the alcoholysis of PET to produce unsaturated polyester resins, have shown that oligomers with varying chain lengths are formed. mdpi.com The presence and nature of these oligomers can influence the final properties of the polymer network. mdpi.com

Table 1: Techniques for Characterization of Cross-linking and Oligomerization

| Technique | Information Obtained |

| Differential Scanning Calorimetry (DSC) | Cure kinetics, total heat of reaction, glass transition temperature (Tg), degree of cure. epa.govmdpi.com |

| Fourier Transform Infrared (FTIR) Spectroscopy | Conversion of specific functional groups (e.g., C=C bonds), monitoring of copolymerization, identification of chemical structure changes. epa.gov |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Molecular weight distribution of soluble oligomers and polymers. |

| Rheometry | Changes in viscosity and viscoelastic properties during curing, determination of gel point. |

Formation of Volatile Byproducts via β-Scission Reactions

During the high-temperature curing or subsequent thermal degradation of polymers catalyzed by metal compounds like manganese bis(2-ethylhexanoate), the formation of volatile byproducts can occur through various mechanisms, including β-scission reactions. These reactions involve the cleavage of a bond β to a radical center, leading to the formation of a smaller molecule and a new radical.

In the context of unsaturated polyester resins, thermal decomposition studies have identified a range of volatile products. researchgate.netresearchgate.net Techniques such as Thermogravimetric Analysis (TGA) coupled with FTIR (TG-FTIR) or Mass Spectrometry (TG-MS) are powerful tools for analyzing these byproducts. researchgate.net Studies on the thermal decomposition of unsaturated polyester resins have shown that the degradation often proceeds in multiple stages. researchgate.netresearchgate.net For example, the emission of phthalic anhydride (B1165640) and styrene has been observed at specific temperature ranges, followed by a complex mixture of other aromatic compounds. researchgate.net

The specific role of the manganese catalyst in influencing the formation of these byproducts is complex. The catalyst can influence the initiation and termination steps of the radical polymerization, which in turn can affect the structure of the polymer network and its susceptibility to thermal degradation. While direct evidence linking manganese bis(2-ethylhexanoate) to specific β-scission pathways in these systems is not extensively detailed in the available literature, the general understanding of radical-induced polymer degradation suggests its potential involvement. The analysis of volatile organic compounds (VOCs) emitted during the curing process is often carried out using Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.commdpi.com

Table 2: Common Volatile Byproducts Identified in the Thermal Degradation of Unsaturated Polyester Resins

| Byproduct | Analytical Technique | Reference |

| Phthalic anhydride | TG-FTIR, TG-MS | researchgate.net |

| Styrene | TG-FTIR, TG-MS | researchgate.net |

| Carbon dioxide | TG-FTIR | researchgate.netmdpi.com |

| Aldehydes | FTIR | mdpi.com |

| Water | TG-FTIR | researchgate.net |

Catalysis in Specific Organic Oxidation Transformations

Olefin Epoxidation Reactions

Manganese bis(2-ethylhexanoate) and other manganese salts have demonstrated significant catalytic activity in the epoxidation of olefins, a fundamental transformation in organic synthesis for the production of valuable intermediates. The catalytic cycle often involves the in-situ formation of a higher-valent manganese-oxo species, which acts as the active oxidant.

In systems utilizing hydrogen peroxide as the terminal oxidant, the presence of bicarbonate has been shown to be crucial, suggesting the formation of a manganese-peroxycarbonate complex. zenodo.org The active species is proposed to be a high-valent oxomanganese(IV) or oxomanganese(V) species. zenodo.org The reaction mechanism can be influenced by the nature of the olefin and the reaction conditions. For instance, in the competitive epoxidation of cycloolefins, a change in the rate-determining step has been observed with varying catalyst concentrations, suggesting a complex interplay between the formation of the oxomanganese species and its reaction with the olefin. zenodo.org

The choice of oxidant also plays a significant role. Systems employing peracetic acid have been shown to be highly efficient for the epoxidation of a broad range of olefins, including electron-deficient ones. organic-chemistry.orgorganic-chemistry.org Competition experiments in these systems indicate an electrophilic active oxidant, consistent with a high-valent Mn=O species. organic-chemistry.orgresearchgate.net The use of specific ligands, such as picolinic acid, can significantly enhance the catalytic activity and selectivity. organic-chemistry.orgresearchgate.net

Table 3: Manganese-Catalyzed Epoxidation of Various Olefins

| Olefin | Oxidant | Catalyst System | Epoxide Yield (%) | Reference |

| Cyclooctene | Peracetic Acid | [MnII(R,R-mcp)(CF3SO3)2] | >95 | organic-chemistry.org |

| 1-Octene | Peracetic Acid | [MnII(R,R-mcp)(CF3SO3)2] | 92 | organic-chemistry.org |

| (E)-4-Octene | Peracetic Acid | Mn(CF3SO3)2 / Picolinic Acid | 96 | organic-chemistry.org |

| Styrene | Peracetic Acid | Mn(CF3SO3)2 / Picolinic Acid | 93 | organic-chemistry.org |

| Cyclohexene | tert-Butyl hydroperoxide | Mn(II) complexes in zeolite Y | - | scilit.com |

Note: Yields are illustrative and depend on specific reaction conditions. The table demonstrates the versatility of manganese catalysts in olefin epoxidation.

Alcohol and Amine Oxidation Studies

Manganese bis(2-ethylhexanoate) and related manganese complexes are effective catalysts for the oxidation of alcohols and amines to the corresponding carbonyl compounds and imines or nitriles, respectively. These transformations are of great importance in synthetic organic chemistry.

The oxidation of alcohols often proceeds via a high-valent manganese-oxo species. Mechanistic studies have provided insights into the catalytic cycle. For the oxidation of secondary alcohols using hydrogen peroxide as the oxidant, it has been proposed that the reaction proceeds through a two-electron process involving an electrophilic manganese-oxo intermediate. The rate-determining step is often the hydrogen atom abstraction from the α-C-H bond of the alcohol.

Similarly, in the oxidation of amines, manganese-based catalysts facilitate the conversion to imines, which can then be hydrolyzed to aldehydes or ketones, or further oxidized to nitriles. Manganese dioxide (MnO2) has been widely used for this purpose. The mechanism is thought to involve the adsorption of the amine onto the manganese dioxide surface, followed by electron transfer to form an imine radical, which then leads to the final product.

While specific studies detailing the use of manganese bis(2-ethylhexanoate) for alcohol and amine oxidation are not as prevalent in the readily available literature as for other applications, the general principles of manganese-catalyzed oxidations are applicable. The catalytic activity is dependent on the manganese precursor, the oxidant, and the reaction conditions.

Table 4: General Observations in Manganese-Catalyzed Alcohol and Amine Oxidation

| Substrate Type | Oxidant | General Outcome | Mechanistic Insight |

| Secondary Alcohols | Hydrogen Peroxide | Ketones | Formation of a high-valent Mn-oxo species; H-atom abstraction as a key step. |

| Primary Alcohols | Hydrogen Peroxide | Aldehydes or Carboxylic Acids | Product selectivity depends on reaction conditions and catalyst. |

| Primary Amines | Air/Oxygen | Imines or Nitriles | Formation of imine intermediates. |

| Secondary Amines | Air/Oxygen | Imines | Oxidative dehydrogenation. |

Catalysis in Polymerization Reactions

Curing Mechanisms in Unsaturated Polyester Resins

Manganese bis(2-ethylhexanoate) is widely employed as an accelerator or promoter in the free-radical curing of unsaturated polyester (UP) resins, often in combination with a peroxide initiator. google.com The curing process transforms the liquid resin into a solid, cross-linked thermoset material.

The fundamental mechanism involves the decomposition of the peroxide initiator, which is accelerated by the manganese salt. The manganese catalyst cycles between its lower and higher oxidation states (e.g., Mn(II) and Mn(III)) to facilitate the generation of free radicals from the peroxide. These primary radicals then initiate the copolymerization of the unsaturated polyester chains and a reactive diluent, typically styrene.

The propagation step involves the addition of the growing polymer radical to the double bonds of both the polyester and the styrene, leading to the formation of a three-dimensional network. The cross-linking density and the final properties of the cured resin are influenced by several factors, including the concentration of the manganese accelerator, the type and concentration of the peroxide initiator, the curing temperature, and the presence of co-accelerators or inhibitors. researchgate.netdntb.gov.uaresearchgate.net

Kinetic studies of the curing process, often performed using DSC, reveal that the reaction is typically autocatalytic, meaning the reaction rate increases as the conversion proceeds, due to the "gel effect" or "Trommsdorff effect," where the increasing viscosity of the medium hinders termination reactions. mdpi.comresearchgate.net The gel time, which is the time required for the resin to transition from a liquid to a gel-like state, is a critical parameter in the processing of these materials and is significantly influenced by the catalytic system. researchgate.net

Table 5: Key Components and Their Roles in the Curing of Unsaturated Polyester Resins

| Component | Role |

| Unsaturated Polyester Resin | Provides the polymer backbone with reactive C=C double bonds. |

| Reactive Diluent (e.g., Styrene) | Reduces viscosity and copolymerizes with the polyester. |

| Peroxide Initiator (e.g., MEKP, BPO) | Source of primary free radicals upon decomposition. |

| Manganese bis(2-ethylhexanoate) | Accelerator; catalyzes the decomposition of the peroxide initiator. google.com |

| Co-accelerators (e.g., amines, other metal salts) | Can enhance the activity of the manganese accelerator and modify curing characteristics. google.com |

| Inhibitors (e.g., hydroquinones) | Prevent premature polymerization and control the pot life of the resin. researchgate.net |

Radical Polymerization Initiation in Alkene-Based Monomers

Manganese bis(2-ethylhexanoate), as a manganese(II) carboxylate, can serve as a precursor to catalytically active species for the initiation of radical polymerization in alkene-based monomers. The process typically involves the interaction of the manganese complex with an initiator, such as an alkyl hydroperoxide, to generate radicals that subsequently trigger the polymerization cascade.

Research has shown that manganese complexes, particularly when combined with specific ligands, are effective catalysts for the decomposition of alkyl hydroperoxides in apolar environments, such as mixtures of styrene and methyl methacrylate. researchgate.net The mechanism involves the manganese catalyst cycling between its Mn(II) and Mn(III) oxidation states. The Mn(II) species reacts with the hydroperoxide to generate an alkoxy radical and a Mn(III)-hydroxide species. The subsequent reaction of the Mn(III) species with another hydroperoxide molecule regenerates the Mn(II) catalyst and produces a peroxy radical and water. Both the alkoxy and peroxy radicals are capable of initiating the polymerization of alkene monomers. researchgate.net

Application in Ring-Opening Polymerization

Manganese catalysts are gaining attention for the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable aliphatic polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). frontiersin.orgmdpi.com This interest stems from manganese's low toxicity and abundance, positioning it as a sustainable alternative to more traditional heavy metal catalysts. frontiersin.orgresearchgate.net While specific studies focusing exclusively on Manganese bis(2-ethylhexanoate) are not extensively detailed, its role can be inferred from the behavior of other manganese complexes and the common use of the 2-ethylhexanoate ligand in ROP catalysis. For instance, tin(II) 2-ethylhexanoate is a widely used, FDA-approved catalyst for the ROP of lactide and other lactones, valued for its high activity and ability to produce high molecular weight polymers. researchgate.netrsc.org

The generally accepted mechanism for ROP catalyzed by metal carboxylates is the coordination-insertion mechanism. This process is typically initiated by a metal-alkoxide species, which can be formed in situ from the reaction of the metal carboxylate with an alcohol initiator. The carbonyl group of the cyclic ester monomer coordinates to the manganese center, activating it towards nucleophilic attack. The alkoxide group then attacks the carbonyl carbon, leading to the opening of the ring and the extension of the polymer chain. researchgate.net The catalytic activity and stereoselectivity of the polymerization can be significantly influenced by the ligand architecture around the manganese center. frontiersin.orgrsc.org

Research into various manganese complexes has demonstrated their efficacy in the ROP of L-lactide and ε-caprolactone, highlighting the potential for designing catalysts that offer controlled polymerization and high conversion rates. frontiersin.org

Ligand-Accelerated Catalysis with Manganese bis(2-ethylhexanoate)

The catalytic efficacy of manganese bis(2-ethylhexanoate) can be significantly enhanced and modulated through the introduction of ancillary ligands. These ligands coordinate to the manganese center, altering its electronic properties, steric environment, and redox potential, thereby accelerating reaction rates and influencing selectivity. The in-situ combination of manganese bis(2-ethylhexanoate) with various ligand systems creates highly active catalysts for a range of transformations.

Synergistic Effects with Bipyridine and Phenanthroline Ligands

Bipyridine and phenanthroline are classic N-donor chelating ligands that form stable complexes with manganese(II). The formation of Mn(II) complexes with 2,2′-bipyridine and 1,10-phenanthroline (B135089) has been well-documented. acs.orgnih.gov When combined with a manganese precursor like manganese bis(2-ethylhexanoate), these ligands can generate catalysts for various reactions, including oxidation and electrocatalysis.

For example, manganese complexes incorporating bulky bipyridine ligands have been developed as highly active and efficient electrocatalysts for the reduction of carbon dioxide (CO2) to carbon monoxide (CO). These systems operate at significantly lower overpotentials compared to unligated manganese species. The bulky ligands prevent the dimerization of the reduced manganese species, which is a common deactivation pathway, thus enhancing catalytic turnover. nih.gov

Similarly, 1,10-phenanthroline and its derivatives can be used to construct manganese catalysts. Studies on the kinetics of complex formation show that both bipyridine and phenanthroline readily react with Mn(II) in solution. acs.org Manganese-phenanthroline complexes have demonstrated notable catalytic activity. For instance, certain dinuclear manganese complexes featuring phenanthroline ligands have shown efficacy in the decomposition of hydrogen peroxide and have been investigated for their potent antifungal properties, which are linked to their ability to generate reactive oxygen species. mdpi.com

Enhanced Activity with Triazacyclononane Ligand Systems

The 1,4,7-triazacyclononane (B1209588) (TACN) macrocycle and its N-methylated derivative (TMTACN) are powerful activating ligands for manganese in a wide array of catalytic oxidations. acs.orgnih.gov The combination of a simple manganese salt, such as manganese bis(2-ethylhexanoate), with TMTACN in situ generates some of the most active manganese-based oxidation catalysts. These systems are known to catalyze the oxidation of a broad range of substrates, including alkenes, alcohols, and sulfides, often using environmentally benign oxidants like hydrogen peroxide. nih.gov

A key application is in the epoxidation and cis-dihydroxylation of alkenes. The nature of the active oxidant and the reaction mechanism have been subjects of extensive study, with high-valent manganese-oxo species often implicated as the key intermediates. Furthermore, these ligand systems have been successfully heterogenized on supports, which enhances catalyst stability and recyclability. nih.gov

More recently, manganese complexes with TMTACN have been identified as highly effective initiators for the radical polymerization of alkenes, serving as a more tunable alternative to standard cobalt-based systems. researchgate.net The resting state of the catalyst in these polymerization reactions is typically Mn(II), which is activated by reaction with a hydroperoxide. researchgate.net

| Catalyst System | Substrate | Oxidation Product(s) | Key Finding | Reference |

| Mn/TMTACN | Alkenes | Epoxides, cis-diols | Broad substrate scope with H₂O₂ as oxidant. | nih.gov |

| Mn/TMTACN | Alcohols, Sulfides | Aldehydes/Ketones, Sulfoxides | Effective for various functional group oxidations. | nih.gov |

| Mn(neodecanoate)₂/TMTACN | Styrene, Methyl Methacrylate | Polystyrene, PMMA | Efficient initiation of radical polymerization. | researchgate.net |

| Mn-TMTACN on support | Various | Oxidized products | Increased catalyst stability and turnover numbers. | nih.gov |

Modulation of Catalysis by Schiff Base Ligand Systems

Schiff base ligands, which are readily synthesized from the condensation of an amine and an aldehyde or ketone, offer a high degree of tunability in terms of their steric and electronic properties. This makes them excellent ligands for modulating the catalytic activity of manganese. Manganese complexes with various Schiff base ligands have been shown to be effective catalysts in a diverse range of reactions.

For example, manganese(II) complexes with tridentate O,N,O-donor Schiff base ligands have exhibited exceptionally high catechol oxidase activity, with catalytic efficiencies (kcat/KM) reaching 3.25 × 10⁸ h⁻¹ M⁻¹. frontiersin.org In the field of electrocatalysis, binuclear manganese-copper complexes with Schiff base ligands have been developed as bifunctional catalysts for both water oxidation and CO₂ reduction, demonstrating synergistic effects between the two different metal centers. mdpi.com Furthermore, immobilizing manganese(II) Schiff base complexes on supports like nanosilica has yielded active catalysts for low-temperature ozone decomposition. rsc.org The catalytic activity in these systems can be tuned by altering the substituents on the Schiff base ligand framework. rsc.org

| Catalyst System | Catalytic Application | Performance Metric | Key Insight | Reference |

| Mn(II)-Schiff Base (O,N,O-donor) | Catechol Oxidation | kcat = 3.10 × 10⁶ h⁻¹ | Highest reported efficiency for a Mn complex. | frontiersin.org |

| Mn(II)-Cu(II) Schiff Base | Water Oxidation / CO₂ Reduction | TOF (CO₂) = 15.97 s⁻¹ | Synergistic catalysis between Mn and Cu centers. | mdpi.com |

| Mn(II)-Schiff Base on Nanosilica | Ozone Decomposition | High activity at low temp. | Activity depends on ligand substituent. | rsc.org |

| Mn(II)-Formamide Schiff Base | Antioxidant/Antibacterial | Good radical scavenging | Potential for biomedical applications. |

Exploration of Other Amine-Based Ligand Architectures

Beyond the well-studied bipyridine, TACN, and Schiff base systems, a variety of other amine-based ligand architectures have been explored to fine-tune the catalytic properties of manganese. These novel ligands introduce unique steric and electronic environments around the metal center, enabling new reactivity and selectivity.

One notable example involves the use of amine-bis(phenol) ligands. A manganese complex with an amine-bis(phenolate) ligand, supported on magnetic nanoparticles, has been developed as a highly efficient and recyclable catalyst for the selective oxidation of benzylic C(sp³)–H bonds. mdpi.com The immobilization on a magnetic support facilitates easy separation and reuse of the catalyst, while the ligand environment promotes high efficiency compared to its homogeneous counterpart.

Other investigated architectures include diphosphine ligands that feature pendant amine groups. These ligands create a flexible coordination sphere around the manganese, and their complexes have been studied for their ability to activate small molecules like H₂ and N₂. Additionally, bulky chelating bis(alkoxide) ligands have been used to create reactive manganese(II) complexes. While not strictly amine-based, these systems highlight the broader strategy of using sterically demanding ligands to stabilize reactive intermediates and control catalytic pathways, as demonstrated in aziridination reactions. The continuous exploration of diverse ligand structures is crucial for discovering new catalytic applications and improving the performance of manganese-based systems.

Comparative Catalytic Performance Studies

The efficacy of a catalyst is a critical determinant of its industrial applicability. For Manganese bis(2-ethylhexanoate), its performance is best understood through comparative analysis with other established or emerging catalyst systems, particularly in oxidative drying applications such as those for alkyd-based coatings.

Comparative Analysis with Cobalt-Based Catalysts in Drying Applications

For many years, cobalt-based catalysts, especially cobalt(II) bis(2-ethylhexanoate), have been the industry standard for primary driers in alkyd paints and coatings due to their high catalytic efficiency. mdpi.com However, regulatory pressures, such as the classification of certain cobalt compounds as potentially carcinogenic under REACH legislation, have driven the search for viable alternatives. mdpi.com Manganese bis(2-ethylhexanoate) has emerged as a principal alternative, though its performance characteristics differ from its cobalt counterpart. stopcarcinogensatwork.eu

Generally, the catalytic activity of Manganese bis(2-ethylhexanoate) in promoting the autoxidation and subsequent cross-linking of alkyd resins is lower than that of cobalt-based driers. mdpi.com This reduced efficiency often necessitates the use of higher concentrations of the manganese catalyst to achieve comparable drying times. mdpi.commdpi.com However, this can lead to an undesirable side effect: the manganese(III) ions that can form during the process impart a brownish color, which is particularly problematic in white or light-colored paint formulations. mdpi.compaint.org

Despite a potentially longer drying time, manganese-based driers can contribute to better film hardness compared to cobalt-based systems. stopcarcinogensatwork.eu The mechanism of action is similar, involving the decomposition of hydroperoxides formed on the unsaturated fatty acid chains of the alkyd binder, which generates radicals that initiate polymerization. universiteitleiden.nl Studies on model compounds like ethyl linoleate (B1235992) have shown that while both cobalt and manganese catalysts effectively promote autoxidation, the manganese catalyst may exhibit a longer induction period before the drying process begins. universiteitleiden.nl

| Catalyst Feature | Cobalt(II) bis(2-ethylhexanoate) | Manganese bis(2-ethylhexanoate) |

| Drying Efficacy | High, fast-acting primary drier. mdpi.com | Lower than cobalt; requires higher concentrations for similar dry times. mdpi.comstopcarcinogensatwork.eu |

| Film Hardness | Good film hardness. | Can provide better film hardness. stopcarcinogensatwork.eu |

| Coloration | Minimal coloration at typical usage levels. | Can cause brown discoloration, especially at high concentrations. stopcarcinogensatwork.eupaint.org |

| Regulatory Status | Facing restrictions due to potential carcinogenicity (Class 1B). mdpi.compcimag.com | Considered a safer, more environmentally benign alternative. stopcarcinogensatwork.eunih.gov |

| Induction Period | Short or no induction period. universiteitleiden.nl | Can show a prolonged induction period before drying starts. universiteitleiden.nl |

Comparative Analysis with Iron-Based Catalysts

Iron-based catalysts are another class of cobalt alternatives. When comparing simple carboxylate salts, iron-based driers are generally less active than both cobalt and manganese soaps, particularly at ambient temperatures. mdpi.compaint.org Their primary application has traditionally been in high-temperature curing processes, such as for stoving enamels, where curing occurs at temperatures between 80–250 °C. paint.org

At room temperature, the catalytic performance of iron soaps is significantly inferior to that of Manganese bis(2-ethylhexanoate). mdpi.com This has limited their widespread adoption as primary driers in standard air-drying alkyd formulations. However, recent advancements have led to the development of highly active iron complexes, such as those with bispidon ligands. mdpi.com These advanced iron catalysts can outperform even traditional cobalt driers at very low concentrations, showing excellent performance at both room temperature and lower temperatures. mdpi.commdpi.com For instance, in a medium-oil solvent-borne alkyd resin, the required iron content for a bispidon-based siccative could be as low as 0.0007 wt%, compared to 0.08 wt% for a standard cobalt soap. mdpi.com

| Catalyst Feature | Manganese bis(2-ethylhexanoate) | Iron-Based Carboxylate Catalysts |

| Activity at Ambient Temp. | Moderately active, but less so than cobalt. mdpi.com | Low activity, not very effective for room temperature drying. mdpi.compaint.org |

| Activity at High Temp. | Effective. | Work well and are often used in stoving enamels. paint.org |

| Coloration | Brown discoloration can be an issue. paint.org | Can impart a yellow-brown color. paint.org |

| Advanced Systems | Activity is significantly boosted by ligands (see 4.5.3). mdpi.com | Highly active complexes (e.g., iron bispidon) have been developed that are very effective even at low temperatures. mdpi.com |

Development and Evaluation of Hybrid Catalyst Systems

To overcome the inherent limitations of Manganese bis(2-ethylhexanoate), particularly its lower activity compared to cobalt and its tendency to cause discoloration, significant research has focused on developing hybrid catalyst systems. These systems aim to enhance catalytic performance, allowing for lower manganese concentrations.

One successful approach involves the in-situ formation of more active catalyst species by adding specific organic ligands to formulations containing Manganese bis(2-ethylhexanoate). The addition of bidentate nitrogen donor ligands, such as 2,2'-bipyridine (bpy) or 1,10-phenanthroline, has been shown to significantly increase the catalytic activity. mdpi.commdpi.com This enhancement allows the level of manganese to be reduced to a level comparable to that of cobalt soaps, thereby mitigating the issue of discoloration. mdpi.com The ligand is thought to protect the manganese ion and accelerate the catalytic cycle. universiteitleiden.nl

Another strategy involves creating well-defined, pre-formed manganese complexes with polydentate nitrogen donor ligands, such as those based on 1,4,7-trimethyl-1,4,7-triazacyclononane (MeTACN). mdpi.comresearchgate.net These high-performance catalysts (HPCs) can exhibit drying activity similar to or better than cobalt-based driers, even under adverse conditions like low temperatures and high humidity. paint.org For example, a novel cobalt-free drier combining manganese neodecanoate with a specific amine-based ligand demonstrated a faster hard-dry time than a conventional cobalt/zirconium/calcium drier blend at a manganese concentration of just 0.01% on resin solids. pcimag.comeuropean-coatings.com

| Hybrid System Type | Components | Effect on Performance |

| In-situ Ligand Activation | Manganese bis(2-ethylhexanoate) + Ligands (e.g., 2,2'-bipyridine). mdpi.commdpi.com | Significantly increases catalytic activity, allowing for lower Mn concentration and reduced discoloration. mdpi.com |

| High-Performance Catalysts (HPCs) | Pre-formed Manganese complexes with polydentate ligands (e.g., MeTACN, amine ligands). mdpi.compcimag.comeuropean-coatings.com | Can provide superior drying speed (50-75% reduction in dry time) compared to cobalt systems, even in adverse conditions. paint.org |

| Mixed-Metal Systems | Manganese bis(2-ethylhexanoate) + Secondary Driers (e.g., Zr, Ca, Sr soaps). mdpi.compcimag.com | Enhances homogeneous and through-drying of the film, improving overall hardness. mdpi.com |

Advanced Characterization and Mechanistic Investigations of Manganese Bis 2 Ethylhexanoate

Spectroscopic Techniques for Mechanistic Elucidation

A suite of spectroscopic methods provides a powerful toolkit for probing the reaction pathways and identifying intermediate species in reactions catalyzed or initiated by manganese bis(2-ethylhexanoate).

Time-Resolved Fourier Transform Infrared (FTIR) Spectroscopy

Time-resolved FTIR spectroscopy is instrumental in tracking the dynamic changes in molecular vibrations during a chemical reaction. This technique allows for the monitoring of the consumption of reactants and the formation of products and intermediates in real-time. For instance, in the study of manganese-catalyzed oxidation reactions, time-resolved FTIR can follow the changes in the carboxylate stretching frequencies of the manganese complex as its oxidation state changes. nih.gov The coordination environment of the manganese center, whether the carboxylate ligand is bound in a monodentate, bidentate chelating, or bridging fashion, can be distinguished by characteristic shifts in the asymmetric and symmetric carboxylate stretching vibrations. uwaterloo.ca

A study on the photochemical decomposition of metal 2-ethylhexanoate (B8288628) complexes, including manganese, utilized two-dimensional correlation spectroscopy (2D-COS) of time-resolved FTIR data. uwaterloo.ca This advanced analysis revealed that the decomposition mechanism involves the conversion of monodentate and bridging carboxylate ligands to a chelated form before they are lost as volatile products. uwaterloo.ca The rate of this process was found to correlate with the initial coordination geometry of the carboxylate ligand. uwaterloo.ca

| Coordination Motif | Asymmetric Stretch (νas) (cm⁻¹) | Symmetric Stretch (νs) (cm⁻¹) |

| Monodentate | ~1560 - 1610 | ~1410 - 1440 |

| Bidentate Chelating | ~1530 - 1560 | ~1430 - 1480 |

| Bidentate Bridging | ~1570 - 1620 | ~1415 - 1425 |

| Note: The exact frequencies can vary depending on the specific metal center and reaction conditions. |

In Situ Raman Spectroscopy for Reaction Monitoring

In situ Raman spectroscopy is another powerful vibrational spectroscopy technique for monitoring reactions as they occur. rsc.org It provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of manganese-catalyzed reactions, in situ Raman can be used to track changes in the catalyst structure and identify reaction intermediates. For example, in the catalytic combustion of methane (B114726) over manganese oxide catalysts, in situ Raman spectroscopy has been used to observe the phase transformation of the catalyst during the reaction. acs.org

For reactions involving low concentrations of reactants, techniques like Ultraviolet-Resonance Raman (UV-RR) spectroscopy can be employed to enhance the Raman signal of specific components. oxinst.com This has been demonstrated in the epoxidation of alkenes catalyzed by a manganese complex, where the reaction progress was monitored by tracking the intensity of specific Raman bands of the reactant and product. oxinst.com

UV/Vis Absorption Spectroscopy for Species Identification

UV/Vis absorption spectroscopy is a valuable tool for identifying and quantifying different manganese species in solution based on their distinct electronic transitions. The color of manganese complexes is a direct result of the absorption of light in the visible region, and the position and intensity of the absorption bands can provide information about the oxidation state and coordination environment of the manganese ion. docbrown.info

For instance, the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, has a very pale pink color and exhibits a series of weak absorption peaks between 300 and 600 nm. docbrown.info In contrast, the manganate(VII) ion (permanganate), MnO₄⁻, has a deep purple color due to a strong charge-transfer transition. docbrown.info In reactions where the oxidation state of manganese changes, UV/Vis spectroscopy can be used to follow the transformation of one species into another. This technique has been successfully used to measure the concentration of Mn²⁺ ions in various solutions, sometimes with the aid of a chemical probe that forms a colored complex with the ion. illinois.eduatlantis-press.comnih.govrsc.org

| Manganese Species | Typical λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| [Mn(H₂O)₆]²⁺ | ~300-600 (multiple weak peaks) | Low |

| MnO₄⁻ | ~525, 545, 565 | High |

| PAR-Mn²⁺ complex | 534 | Varies with conditions |

| Note: λmax and ε values are dependent on the solvent and specific ligands. |

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Analysis

In polymerization reactions where manganese bis(2-ethylhexanoate) might act as an initiator or catalyst, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an essential technique for characterizing the resulting polymers. nih.govresearchgate.net SEC separates polymer molecules based on their hydrodynamic volume in solution, with larger molecules eluting first. paint.org

By coupling SEC with detectors such as a differential refractometer (DRI), UV-Vis, or multi-angle light scattering (MALS), it is possible to determine the molecular weight distribution, including the number-average molecular weight (Mn) and weight-average molecular weight (Mw), as well as the polydispersity index (Đ = Mw/Mn) of the polymer. nih.govresearchgate.nettosohbioscience.com This information is crucial for understanding how the catalyst influences the polymerization process and for tailoring the properties of the final polymer product. For instance, in the synthesis of polyketones catalyzed by a manganese pincer complex, GPC was used to analyze the molecular weights of the resulting polymers, revealing bimodal distributions in some cases. acs.orgnih.gov

| Polymer Property | Description | Importance |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like flexibility. researchgate.net |

| Weight-Average Molecular Weight (Mw) | An average that gives more weight to heavier molecules. | Relates to properties like strength. researchgate.net |

| Polydispersity Index (Đ) | A measure of the broadness of the molecular weight distribution (Mw/Mn). | Indicates the uniformity of the polymer chains. |

Gas Chromatography (GC) for Volatile Organic Compound Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile organic compounds (VOCs). In the context of reactions involving manganese bis(2-ethylhexanoate), GC is invaluable for identifying and quantifying volatile byproducts, unreacted starting materials, and cleavage products of the ligands. researchgate.net This information is critical for elucidating reaction mechanisms and understanding potential side reactions.

For complex mixtures of VOCs, comprehensive two-dimensional gas chromatography (GC×GC) can provide significantly enhanced resolution. copernicus.org In studies of catalytic reactions, GC analysis of the product stream can reveal the selectivity of the catalyst and provide insights into the reaction pathways. For example, in the manganese-catalyzed oxidation of hydrocarbons, GC-MS analysis of the products can identify the various oxygenated compounds formed. acs.org

Isotopic Labeling Studies to Trace Reaction Pathways

Isotopic labeling is a sophisticated technique used to trace the journey of specific atoms through a chemical reaction, providing definitive evidence for proposed mechanistic pathways. wikipedia.org By replacing an atom in a reactant molecule with one of its heavier, stable isotopes (e.g., ¹³C, ¹⁸O, or ²H), researchers can follow the labeled atom's position in the products and intermediates. wikipedia.orgnih.gov

In the study of manganese-catalyzed reactions, isotopic labeling can be used to determine the origin of atoms in the final products. For example, in an oxidation reaction using a peroxide as the oxidant, labeling the oxygen atoms of the peroxide with ¹⁸O can reveal whether those oxygen atoms are incorporated into the product. acs.org Such an experiment was conducted in the manganese-catalyzed C(sp³)–H oxidation, where the use of H₂¹⁸O₂ showed that the ¹⁸O label was retained in the hydroxylated product, supporting a mechanism involving a metal-oxo species. acs.org

Similarly, in polymerization reactions, labeling specific positions on the monomer can help to understand the initiation and propagation steps. The labeled atoms can be detected in the final polymer or in byproducts using techniques like mass spectrometry (MS) or NMR spectroscopy. wikipedia.org

| Isotope | Application in Mechanistic Studies | Detection Method |

| ¹⁸O | Tracing oxygen atom transfer in oxidation reactions. | Mass Spectrometry (MS) |

| ¹³C | Following the carbon skeleton in polymerization or rearrangement reactions. | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |

| ²H (Deuterium) | Investigating C-H bond activation and kinetic isotope effects. | NMR Spectroscopy, Mass Spectrometry (MS) |

Electrochemical Characterization of Manganese Oxidation States

The electrochemical behavior of manganese bis(2-ethylhexanoate) is dictated by the accessibility of various oxidation states of the central manganese ion, primarily Mn(II), Mn(III), and potentially Mn(IV). Cyclic voltammetry (CV) is a principal technique for probing these redox transitions. In a typical CV experiment, the potential is swept linearly with time, and the resulting current is measured, providing insights into the thermodynamics and kinetics of electron transfer processes.

For manganese carboxylate complexes, the electrochemical response is characterized by distinct oxidation and reduction peaks. For instance, studies on manganese(II) complexes with carboxylate ligands, such as thiophenyl-2-carboxylic acid, reveal well-defined anodic and cathodic peaks corresponding to the Mn(II)/Mn(III) redox couple. nih.govnih.gov The separation between the anodic peak potential (Epa) and the cathodic peak potential (Epc) provides information about the reversibility of the redox process. A quasi-reversible process is often observed for manganese complexes, indicating moderate rates of electron transfer.

The redox potentials are sensitive to the coordination environment, including the nature of the carboxylate ligand and the presence of other coordinating species. For example, in a series of carboxylate-bridged manganese(III) complexes, cyclic voltammograms show a quasi-reversible Mn(III)/Mn(II) reduction and a Mn(III)/Mn(IV) oxidation. researchgate.net The exact potentials for these transitions in manganese bis(2-ethylhexanoate) would be influenced by the electron-donating nature and steric bulk of the 2-ethylhexanoate ligands.

Representative Electrochemical Data for a Model Manganese Carboxylate Complex

The following interactive table presents typical cyclic voltammetry data for a related manganese carboxylate complex, illustrating the key parameters that would be investigated for manganese bis(2-ethylhexanoate).

| Parameter | Value | Significance |

| Anodic Peak Potential (Epa) | Value dependent on specific complex and conditions | Potential at which oxidation occurs (e.g., Mn(II) → Mn(III)). |

| Cathodic Peak Potential (Epc) | Value dependent on specific complex and conditions | Potential at which reduction occurs (e.g., Mn(III) → Mn(II)). |

| Redox Couple | Mn(II)/Mn(III) | The primary accessible oxidation states for many manganese carboxylates. |

| ΔEp (Epa - Epc) | > 59/n mV (where n=1) | A value greater than the theoretical 59 mV for a one-electron reversible process indicates quasi-reversibility. |

| ipa/ipc | ≈ 1 | A ratio of anodic to cathodic peak currents close to unity suggests a stable redox couple. |

Note: The specific potential values are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and scan rate.

Kinetic Modeling and Reaction Rate Analysis

The study of reaction kinetics provides crucial information on the mechanism and rate of chemical processes involving manganese bis(2-ethylhexanoate), particularly in its role as a catalyst or precursor. The reaction rate can be influenced by several factors, including the concentration of reactants, temperature, and the presence of catalysts or inhibitors.

Kinetic models for reactions involving manganese complexes can vary depending on the specific transformation. For instance, the decomposition of some manganese(III) carboxylate complexes, such as tris(oxalato)manganate(III), has been shown to follow pseudo-first-order kinetics. researchgate.net This implies that the rate of reaction is proportional to the concentration of the manganese complex. The rate equation for such a process can be expressed as:

Rate = k[Mn complex]

where 'k' is the pseudo-first-order rate constant.

In catalytic applications, such as the oxidation of alcohols or hydrocarbons where manganese bis(2-ethylhexanoate) might be employed, the kinetic analysis can be more complex. The reaction rate may depend on the concentrations of both the catalyst and the substrate. For example, in the manganese-catalyzed oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), the rate of formation of the product, 2,5-furandicarboxylic acid (FDCA), is monitored over time to determine the reaction profile and catalyst performance. nih.gov

The Arrhenius equation is often used to describe the temperature dependence of the reaction rate constant:

k = A * exp(-Ea / RT)

where 'A' is the pre-exponential factor, 'Ea' is the activation energy, 'R' is the gas constant, and 'T' is the absolute temperature. By determining the rate constant at different temperatures, the activation energy for the reaction can be calculated, providing insight into the energy barrier of the reaction.

Illustrative Kinetic Parameters for a Manganese-Catalyzed Reaction

The following interactive table provides a hypothetical set of kinetic data for a reaction catalyzed by a manganese carboxylate, demonstrating the type of information that would be sought for manganese bis(2-ethylhexanoate).

| Parameter | Value | Significance |

| Reaction Order (with respect to Mn complex) | 1 | Indicates a first-order dependence on the catalyst concentration. |

| Rate Constant (k) | Value dependent on reaction and conditions | Quantifies the rate of the reaction. |

| Activation Energy (Ea) | Value dependent on specific reaction | The minimum energy required for the reaction to occur. |

| Pre-exponential Factor (A) | Value dependent on specific reaction | Relates to the frequency of collisions in the correct orientation for reaction. |

Note: The values in this table are for illustrative purposes and would need to be experimentally determined for a specific reaction involving manganese bis(2-ethylhexanoate).

Theoretical and Computational Studies of Manganese Bis 2 Ethylhexanoate

Density Functional Theory (DFT) Calculations for Reaction Intermediates

Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of transition metal-catalyzed reactions, including those involving manganese complexes. DFT calculations allow for the characterization of transient intermediates and transition states that are often difficult or impossible to observe experimentally.

In studies of manganese-catalyzed oxidation reactions, DFT has been instrumental in identifying key reactive intermediates. For instance, in manganese-porphyrin catalyzed C-H isocyanation, DFT calculations have shown the formation of a diradical intermediate complex composed of a hydroxomanganese porphyrin and a substrate-derived radical. mdpi.com Subsequent ligand exchange and rebound steps lead to the final product. mdpi.com